

# Propiophenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Propiophenone*

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An In-depth Overview of its Synonyms, Properties, Synthesis, and Biological Significance

**Propiophenone**, a versatile aromatic ketone, serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. This technical guide provides a detailed exploration of its nomenclature, physicochemical properties, synthesis protocols, and its role in drug development, tailored for researchers, scientists, and professionals in the field.

## Nomenclature and Identification

**Propiophenone** is known by several alternative names and chemical identifiers, which are essential for accurate identification in literature and chemical databases.

Table 1: Synonyms and Identifiers for **Propiophenone**

Category	Identifier
IUPAC Name	1-Phenylpropan-1-one[1][2][3][4]
Common Synonyms	Ethyl phenyl ketone[1][2][5][6][7][8], Propionylbenzene[2][6][8], Benzoylethane[1][8]
CAS Number	93-55-0[1][2][5][7][9][10]
EC Number	202-257-6[5][8][10]
ChEBI ID	CHEBI:425902[1][8]
PubChem CID	7148[1][8]
InChI	InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3[1]
SMILES	CCC(=O)c1ccccc1[1]

## Physicochemical Properties

Understanding the physical and chemical properties of **propiophenone** is fundamental for its application in experimental settings.

Table 2: Physicochemical Data of **Propiophenone**

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O[1][9][11]
Molar Mass	134.18 g/mol [1][4][5][6][10][11][12]
Appearance	Colorless to light yellow liquid or low-melting solid[1][6][9][11]
Odor	Strong, floral, reminiscent of hawthorn and lilac[11][13]
Melting Point	17-21 °C[1][6][11][12]
Boiling Point	218 °C at 760 mmHg[1][6][11][13]
Density	Approximately 1.01 g/cm <sup>3</sup> at 20°C[1][6][11][12]
Solubility in Water	Practically insoluble (approx. 0.2% at 20°C)[1][6][8][11]
Solubility in Organic Solvents	Miscible with ethanol, ether, benzene, and chloroform[1][6][8][11]
Flash Point	85-99 °C (closed cup)[6][10][13]
Refractive Index	~1.527 at 20°C[11][13][14]

## Synthesis of Propiophenone: Experimental Protocols

**Propiophenone** is commonly synthesized via two primary methods: Friedel-Crafts acylation and the ketonization of carboxylic acids.

### Friedel-Crafts Acylation of Benzene

This is the most common laboratory and industrial method for preparing **propiophenone**.[\[1\]](#)  
[\[11\]](#)

Protocol:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl fumes), suspend anhydrous aluminum chloride ( $\text{AlCl}_3$ ) in an excess of dry benzene which serves as both reactant and solvent.
- **Acylation:** Cool the stirred suspension in an ice bath. Add propionyl chloride dropwise from the dropping funnel at a rate that maintains the reaction temperature below  $10^\circ\text{C}$ .
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for a few hours until the evolution of HCl gas ceases.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Separate the organic layer. Wash the organic layer successively with water, 5% sodium bicarbonate solution, and again with water.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Remove the benzene by distillation. The resulting crude **propiophenone** can be purified by vacuum distillation.

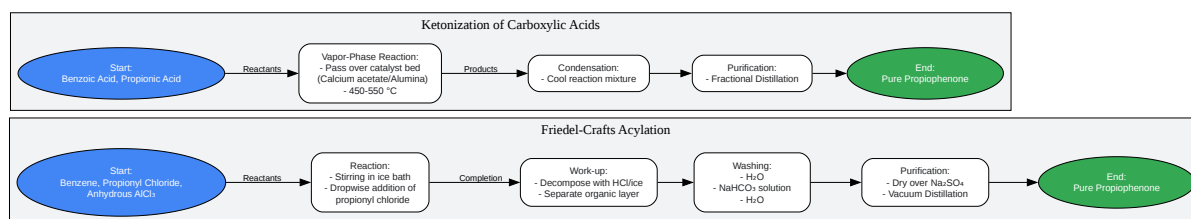
## Ketonization of Benzoic Acid and Propionic Acid

A commercial method involves the high-temperature, catalytic reaction of benzoic acid and propionic acid.<sup>[1]</sup>

Protocol:

- **Catalyst Bed Preparation:** A fixed-bed reactor is packed with a catalyst, typically a mixture of calcium acetate and alumina.
- **Vapor-Phase Reaction:** A gaseous mixture of benzoic acid and propionic acid is passed over the heated catalyst bed, maintained at a temperature of  $450\text{--}550^\circ\text{C}$ .<sup>[1]</sup>
- **Product Condensation:** The reaction products, including **propiophenone**, carbon dioxide, and water, are passed through a condenser to liquefy the organic components.<sup>[1]</sup>

- Purification: The condensed liquid is then subjected to fractional distillation to separate **propiophenone** from byproducts such as diethyl ketone and unreacted starting materials.  
[15]



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Fig. 1: Experimental workflows for the synthesis of **propiophenone**.

## Role in Drug Development and Organic Synthesis

**Propiophenone** is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other organic compounds.[6][7][11][16][17] Its ketone functional group allows for various chemical transformations, making it a versatile precursor.

### Key Applications:

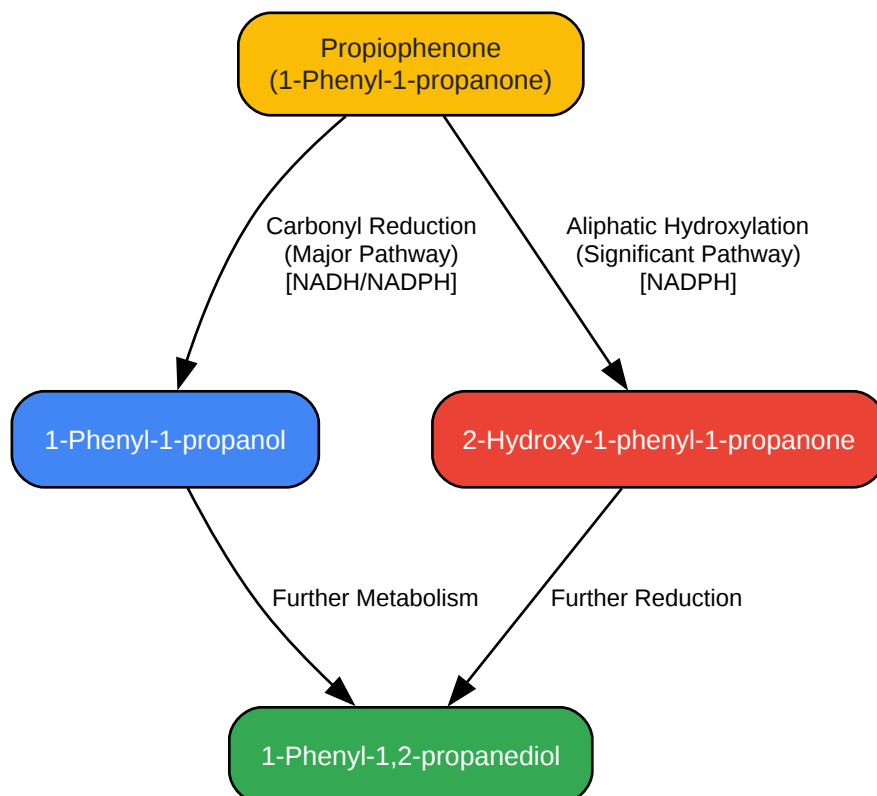
- **Pharmaceutical Intermediates:** It is a precursor for synthesizing pharmaceuticals such as:
  - Phenmetrazine and Phendimetrazine: Appetite suppressants.[1]
  - Propoxyphene: An opioid analgesic.[1]
  - Bupropion: An antidepressant of the aminoketone class.[6]

- Cathinone and Methcathinone: Stimulants.[6][17]
- Ephedrine and Pseudoephedrine: Decongestants and stimulants.[1][13][18]
- Fragrance Industry: Due to its pleasant, floral scent, it is used in small amounts in perfume compositions for scents like lilac, hawthorn, and wisteria.[6][11][14]
- Organic Synthesis: It serves as a starting material for the synthesis of aryl alkenes, such as phenylpropanoids.[2][6][7]

## Metabolic Pathways

In biological systems, **propiophenone** undergoes metabolic transformations, primarily through reduction and hydroxylation. In vitro studies using rat and rabbit liver homogenates have elucidated the major metabolic routes.[19]

The primary metabolic pathway is the reduction of the ketone group to form the corresponding alcohol, 1-phenyl-1-propanol.[19] A secondary pathway involves the aliphatic hydroxylation of the ethyl side chain to produce 2-hydroxy-1-phenyl-1-propanone.[19] These metabolites can be further processed in the body.



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Fig. 2: In vitro metabolic pathway of **propiophenone**.

## Analytical Methods

The characterization and purity assessment of **propiophenone** are crucial for its use in research and manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 3: Analytical Techniques for **Propiophenone** Characterization

Technique	Purpose
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification, purity assessment, and analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and confirmation.
Infrared (IR) Spectroscopy	Identification of functional groups (e.g., carbonyl group, aromatic ring).
Ultraviolet-Visible (UV-Vis) Spectroscopy	Quantitative analysis and study of electronic transitions.[13]

## Conclusion

**Propiophenone** is a chemical compound of significant interest to the scientific and industrial communities, particularly in drug discovery and development. Its well-defined chemical properties, established synthesis routes, and versatile reactivity make it an indispensable intermediate. A thorough understanding of its nomenclature, physicochemical characteristics, and metabolic fate is essential for its effective and safe application in research and manufacturing.

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